Levamlodipine benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Levamlodipine belongs to the dihydropyridine group of calcium channel blockers and is used primarily to treat high blood pressure and angina . It works by relaxing blood vessels, allowing blood to flow more easily, and thereby reducing the workload on the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levamlodipine benzoate typically involves the resolution of racemic amlodipine. The (R, S)-amlodipine is reacted with a resolving agent to separate the enantiomers, followed by a reaction with benzoic acid to form this compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of cost-effective and environmentally friendly solvents, and the resolving agent can be recycled to improve yield and reduce waste . The method is designed to be simple and convenient, requiring no special equipment, making it suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

Levamlodipine benzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols and may be carried out in solvents like dichloromethane or acetonitrile under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products can have different pharmacological properties and are often studied for their potential therapeutic applications.

Scientific Research Applications

Levamlodipine benzoate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of calcium channel blockers and their interactions with other molecules.

Biology: Researchers use this compound to investigate its effects on cellular calcium channels and its potential role in modulating cellular functions.

Industry: this compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.

Mechanism of Action

Levamlodipine benzoate exerts its effects by blocking the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure. Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure . The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparison with Similar Compounds

Similar Compounds

Amlodipine: The racemic mixture from which levamlodipine is derived. It contains both R- and S-enantiomers.

Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

Felodipine: Similar to nifedipine, it is used for its vasodilatory effects in treating hypertension.

Uniqueness of Levamlodipine Benzoate

This compound is unique in that it is the S-enantiomer of amlodipine, which is responsible for the pharmacological activity of the racemic mixture. This enantiomer has been shown to have better selectivity and efficacy compared to the R-enantiomer . Additionally, this compound has a longer half-life and better bioavailability, making it a more effective and convenient option for patients .

Properties

CAS No. |

865361-13-3 |

|---|---|

Molecular Formula |

C27H31ClN2O7 |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

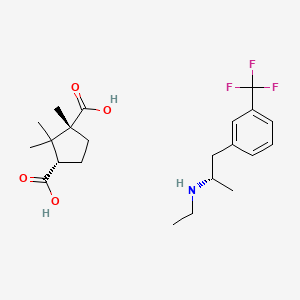

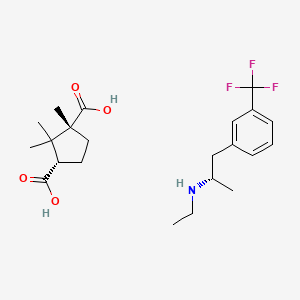

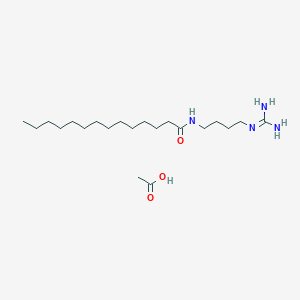

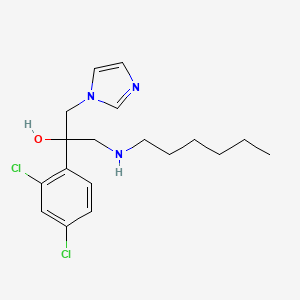

benzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)/t17-;/m0./s1 |

InChI Key |

RVPCEXXEUXIPEO-LMOVPXPDSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)